molecular formula C13H8F2O B1313709 3-(3,5-Difluorophenyl)benzaldehyde CAS No. 656306-74-0

3-(3,5-Difluorophenyl)benzaldehyde

Cat. No. B1313709
M. Wt: 218.2 g/mol
InChI Key: DCCUWDBZWCZMFU-UHFFFAOYSA-N
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Description

3-(3,5-Difluorophenyl)benzaldehyde, also known as DFBA, is an organic compound with the molecular formula C13H8F2O . It has a wide range of applications in different fields of research and industry.


Synthesis Analysis

The synthesis of benzaldehydes, including 3-(3,5-Difluorophenyl)benzaldehyde, can be achieved by the Vilsmeier–Haack reaction of corresponding benzyl alcohols using dimethyl formamide in excess of phosphorus oxychloride . This reaction is highly selective and yields more than 90% .


Molecular Structure Analysis

The molecular weight of 3-(3,5-Difluorophenyl)benzaldehyde is 218.19900 . The molecule has a polar surface area (PSA) of 17.07000 and a LogP value of 3.44430 .


Chemical Reactions Analysis

Indole derivatives, which include 3-(3,5-Difluorophenyl)benzaldehyde, have been found to possess various biological activities . For instance, the acetamide compounds 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl) acetamide showed good activity against gram-positive bacteria .

Scientific Research Applications

Synthetic Chemistry and Anticancer Research

One notable application of fluorinated benzaldehydes, including 3-(3,5-Difluorophenyl)benzaldehyde, is in the synthesis of anticancer compounds. For instance, the synthesis of fluorinated analogues of combretastatin A-4, a potent anticancer molecule, utilizes fluorinated benzaldehydes. These compounds retain cell growth inhibitory properties, showcasing the importance of fluorinated intermediates in medicinal chemistry (Lawrence et al., 2003).

Catalysis and Chemical Transformations

Research has also highlighted the role of benzaldehyde derivatives in catalysis. For example, sulfated Ti-SBA-15 catalysts, enhanced by physiochemical modifications, have shown increased activity for the oxidation of benzyl alcohol to benzaldehyde, underscoring the compound's utility in industrial chemical processes (Sharma et al., 2012). Similarly, NiFe2O4 nanoparticles have been used as catalysts for the selective oxidation of benzyl alcohol to benzaldehyde under mild conditions, demonstrating the compound's relevance in green chemistry (Iraqui et al., 2020).

Luminescence Sensing

The utility of 3-(3,5-Difluorophenyl)benzaldehyde extends to the field of luminescence sensing. Metal-organic frameworks (MOFs) based on benzaldehyde derivatives have been synthesized for the selective sensing of chemicals, such as benzaldehyde-based derivatives. These MOFs exhibit characteristic emissions, making them potential fluorescence sensors for detecting specific molecules (Shi et al., 2015).

Materials Science and Polymerization

The compound finds applications in materials science as well. For example, benzaldehyde formaldehyde azine has been synthesized as a new monomer for polymerization, exploring its potential in creating novel polymeric materials. Such research highlights the versatility of benzaldehyde derivatives in synthesizing materials with unique properties (Hashidzume et al., 2000).

properties

IUPAC Name

3-(3,5-difluorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O/c14-12-5-11(6-13(15)7-12)10-3-1-2-9(4-10)8-16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCUWDBZWCZMFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC(=C2)F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80457614
Record name 3-(3,5-difluorophenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Difluorophenyl)benzaldehyde

CAS RN

656306-74-0
Record name 3-(3,5-difluorophenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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